1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole
Description
1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole is a triazole derivative characterized by a chloromethyl-substituted phenyl ring attached to the 1H-1,2,4-triazole core. The chloromethyl group enhances its utility as a synthetic intermediate, enabling further functionalization via nucleophilic substitution or cross-coupling reactions. For instance, structurally analogous triazoles, such as 1-(4-cyanobenzyl)-1H-1,2,4-triazole, have been employed in the synthesis of anticancer drugs like letrozole . Additionally, triazole derivatives with aromatic substitutions, such as 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]-1H-1,2,4-triazole, exhibit applications in photoelectric materials, underscoring the broader relevance of this chemical class .
Properties
IUPAC Name |
1-[4-(chloromethyl)phenyl]-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-5-8-1-3-9(4-2-8)13-7-11-6-12-13/h1-4,6-7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBMMNZIASWFWCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)N2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649790 | |
| Record name | 1-[4-(Chloromethyl)phenyl]-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143426-53-3 | |
| Record name | 1-[4-(Chloromethyl)phenyl]-1H-1,2,4-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143426-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(Chloromethyl)phenyl]-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is widely employed to introduce aryl groups onto 1H-1,2,4-triazole. In this method, the triazole acts as a nucleophile, displacing a leaving group (e.g., halide) on an aromatic ring. For 1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole, 4-(chloromethyl)benzyl bromide or chloride serves as the electrophilic partner.
Procedure :
A mixture of 1H-1,2,4-triazole (1.0 equiv), 4-(chloromethyl)benzyl bromide (1.2 equiv), and tetrabutylammonium iodide (n-Bu4NI, 20 mol%) in acetonitrile is refluxed at 85°C for 10–12 hours under inert atmosphere. The reaction is quenched with water, and the product is extracted with ethyl acetate. Purification via column chromatography yields the target compound.
Key Parameters :
Transition Metal-Catalyzed Coupling
Palladium or copper catalysts enable cross-coupling between triazole derivatives and aryl halides. For example, Ullmann coupling utilizes a copper catalyst to join 1H-1,2,4-triazole with 4-(chloromethyl)iodobenzene.
Procedure :
1H-1,2,4-triazole (1.0 equiv), 4-(chloromethyl)iodobenzene (1.1 equiv), CuI (10 mol%), and 1,10-phenanthroline (20 mol%) are heated in DMSO at 110°C for 24 hours. The crude product is precipitated with ice-water and recrystallized from ethanol.
Key Parameters :
Triazole Ring Construction on Chloromethylphenyl Substrates
Cyclocondensation of Hydrazine Derivatives
This method involves cyclizing hydrazine derivatives with formamide or esters to form the triazole ring. A modified protocol from CN105906575A utilizes formic acid esters and hydrazine hydrate under high-pressure conditions.
Procedure :
4-(Chloromethyl)phenylhydrazine (1.0 equiv) and methyl formate (2.0 equiv) are heated in a sealed reactor at 120–130°C for 1–2 hours. Ammonium chloride (1.0 equiv) is added to catalyze the cyclization. Post-reaction, ethanol is introduced to precipitate the product, which is filtered and dried.
Key Parameters :
Formamide-Based Synthesis
Adapting CA1157869A, 4-(chloromethyl)aniline is reacted with formamide at elevated temperatures to form the triazole ring.
Procedure :
A mixture of 4-(chloromethyl)aniline (1.0 equiv) and excess formamide (4.0 equiv) is heated to 168–172°C. Hydrazine hydrate (1.1 equiv) is added dropwise, and the mixture is stirred for 4 hours. Volatile byproducts (e.g., NH3, H2O) are distilled off, and the residue is crystallized from ethyl acetate.
Key Parameters :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |
|---|---|---|---|---|
| SNAr | 68–75 | 95–98 | 10–12 | Moderate |
| Ullmann Coupling | 60–65 | 90–93 | 24 | Low |
| Cyclocondensation | 80–85 | 97–99 | 2–3 | High |
| Formamide Synthesis | 70–78 | 92–95 | 4–6 | High |
Key Observations :
-
Cyclocondensation offers the highest yield and scalability, making it industrially favorable.
-
SNAr balances yield and purity but requires longer reaction times.
-
Formamide-based routes produce moderate yields but generate fewer byproducts.
Challenges and Optimization Strategies
Side Reactions
-
Hydrolysis of Chloromethyl Group : Moisture exposure leads to hydrolysis to hydroxymethyl derivatives. Anhydrous conditions and inert atmospheres mitigate this.
-
Dimerization : Triazole intermediates may dimerize at high temperatures. Lowering reaction temperatures (e.g., 100°C) and using dilute solutions reduce this risk.
Chemical Reactions Analysis
1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids. Reduction reactions can convert the triazole ring into more saturated derivatives.
Cyclization Reactions: The triazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antibacterial Activity
The compound has shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Research indicates that derivatives of 1,2,4-triazoles exhibit minimum inhibitory concentration (MIC) values ranging from 0.25 to 32 µg/mL against various bacterial strains such as Staphylococcus aureus and Escherichia coli . Notably, compounds with specific substituents on the phenyl ring have been synthesized and tested for enhanced efficacy.
Case Study: Antibacterial Efficacy
A study demonstrated that a derivative with a 4-trichloromethyl group exhibited MIC values comparable to ceftriaxone (MIC = 5 µg/mL), showcasing its potential as an effective antibacterial agent .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 4-Trichloromethyl derivative | S. aureus | 5 |
| Clinafloxacin derivative | MRSA | 0.25 |
Antifungal Properties
1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole derivatives have also been evaluated for antifungal activity. The triazole moiety is known for its ability to inhibit fungal cytochrome P450 enzymes, making it a valuable scaffold in antifungal drug development .
Agricultural Applications
The compound is utilized in the development of agrochemicals. Its derivatives have been studied for their effectiveness as fungicides and herbicides. The chloromethyl group enhances the reactivity of the triazole ring, allowing for better interaction with biological targets in pests and pathogens.
Case Study: Agrochemical Development
Research has indicated that certain triazole derivatives can effectively combat plant pathogens like Xanthomonas oryzae, demonstrating their potential in agricultural applications .
| Application | Target Pathogen | Efficacy |
|---|---|---|
| Fungicide | X. oryzae | Effective |
Material Science
In material science, this compound serves as an intermediate in the synthesis of polymers and other advanced materials. Its ability to undergo various chemical reactions allows it to be incorporated into complex organic structures.
Case Study: Polymer Synthesis
The compound has been explored as a building block for creating functional polymers that exhibit enhanced thermal stability and mechanical properties .
Mechanism of Action
The mechanism of action of 1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s antifungal and antibacterial properties. The chloromethyl group can also form covalent bonds with nucleophilic sites in biomolecules, enhancing its reactivity and potency .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Triazole Derivatives
Anti-Inflammatory Triazole Derivatives
1-[4-(Aminosulfonyl)phenyl]-1H-1,2,4-triazole derivatives demonstrate potent selective COX-2 inhibition, with compounds 38a–d (bearing 4-methoxyphenyl, 4-methylphenyl, 4-acetylphenyl, and 3,4-dimethoxyphenyl groups) showing superior anti-inflammatory activity compared to parent structures. The sulfonamide group at the para position is critical for COX-2 selectivity, while bulky substituents enhance binding affinity . In contrast, 1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole lacks the sulfonamide moiety but may leverage its chloromethyl group for covalent interactions or prodrug strategies.
Antimicrobial and Antifungal Agents
Triazole-based fungicides, such as 1-(1H-1,2,4-triazol-1-yl)-2-tert-butyl-3-(4-chlorophenoxy)-2-propanol, exhibit broad-spectrum antifungal activity. The chlorophenoxy group enhances lipophilicity, improving membrane penetration .
Plant Growth Regulators
Aryl ether-substituted triazoles, such as 1-(4’-aryloxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol derivatives, regulate plant growth by inhibiting gibberellin biosynthesis. The chloromethyl analog may offer similar bioactivity, with its electrophilic chlorine atom facilitating interactions with enzymatic targets .
Structure-Activity Relationships (SAR)
Key SAR insights from analogous triazoles include:
- Substituent Effects : Electron-withdrawing groups (e.g., sulfonamide, chloromethyl) enhance binding to hydrophobic enzyme pockets .
- Positional Influence : Para-substituted phenyl rings optimize steric and electronic interactions with biological targets .
Data Tables
Table 1: Comparison of Triazole Derivatives
Biological Activity
1-(4-(Chloromethyl)phenyl)-1H-1,2,4-triazole is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article provides a detailed examination of its biological activity, including antibacterial, antifungal, anticancer, and antioxidant properties. The findings are supported by various studies and data tables.
Overview of 1,2,4-Triazoles
1,2,4-Triazoles are a class of nitrogen-containing heterocycles that have gained significant attention due to their broad spectrum of biological activities. They serve as key components in several clinically approved drugs, including antifungals like itraconazole and voriconazole, and anticancer agents such as letrozole and anastrozole . The structural diversity of triazoles allows for modifications that can enhance their pharmacological properties.
Antibacterial Activity
Research indicates that compounds containing the 1,2,4-triazole core exhibit notable antibacterial activity. In particular:
- Minimum Inhibitory Concentration (MIC) values for various 1,2,4-triazole derivatives have been reported as low as 0.12 µg/mL against pathogens such as E. coli, S. aureus, and P. aeruginosa.
- A study highlighted that derivatives with chloromethyl groups exhibited significant antibacterial effects; specifically, compounds with a 4-chloromethyl substitution showed enhanced activity against Gram-positive and Gram-negative bacteria .
Table 1: Antibacterial Activity of Triazole Derivatives
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 1-(4-(Chloromethyl)phenyl)-Triazole | 0.12 - 1.95 | E. coli, S. aureus |
| 4-Amino-5-aryl-4H-triazoles | 5 | B. subtilis |
| Phenylpiperazine-triazole hybrids | 0.125 - 64 | Various microorganisms |
Antifungal Activity
The antifungal potential of triazoles is well-documented. The compound in focus has been shown to possess strong antifungal properties:
- Structure-Activity Relationship (SAR) studies suggest that modifications to the triazole ring can significantly influence antifungal efficacy .
- Compounds with the triazole moiety have demonstrated effectiveness against various fungal strains, with some exhibiting IC50 values comparable to established antifungals like fluconazole.
Table 2: Antifungal Efficacy of Triazole Derivatives
| Compound | IC50 (µg/mL) | Fungal Strain |
|---|---|---|
| 1-(4-(Chloromethyl)phenyl)-Triazole | <10 | Candida albicans |
| Voriconazole | <0.5 | Aspergillus fumigatus |
Anticancer Activity
The anticancer properties of triazoles have also been investigated:
- Recent studies indicate that certain derivatives can inhibit the growth of cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer) .
- The presence of electron-withdrawing groups like chlorine enhances cytotoxicity against these cell lines.
Table 3: Cytotoxic Activity Against Cancer Cell Lines
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 1-(4-(Chloromethyl)phenyl)-Triazole | 5.9 | A549 |
| Cisplatin | 15.37 | A549 |
| New Triazole Derivative | <10 | MCF7 |
Antioxidant Activity
The antioxidant capabilities of triazole derivatives have been evaluated using assays such as DPPH and ABTS:
- Compounds derived from triazoles exhibit significant antioxidant activity, with some showing IC50 values comparable to ascorbic acid .
Table 4: Antioxidant Activity Comparison
| Compound | IC50 (μM) | Assay Type |
|---|---|---|
| 1-(4-(Chloromethyl)phenyl)-Triazole | 0.397 | ABTS |
| Ascorbic Acid | 0.87 | ABTS |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
